(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
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Description
The compound “(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide” is a complex organic molecule. It contains several functional groups, including an amide group, a phenyl group, and a benzofuran group. The 4-methoxybenzoyl component of the molecule is related to anisoyl chloride, which is an acyl halide .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzofuran group, for example, is a fused ring system that can contribute to the overall stability of the molecule. The presence of the amide group can also lead to the formation of hydrogen bonds, which can affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The benzofuran group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amide group could result in the formation of intermolecular hydrogen bonds, which could affect the compound’s boiling point and solubility. The aromatic rings in the molecule could contribute to its stability and potentially its reactivity .Mechanism of Action
properties
IUPAC Name |
(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-17-22-14-11-20(27-24(28)15-8-18-6-4-3-5-7-18)16-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJDLSHKOJPADO-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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